molecular formula C7H16Cl2N2 B11777718 3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride

3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride

Cat. No.: B11777718
M. Wt: 199.12 g/mol
InChI Key: QVXMIZHMQMIIFT-UHFFFAOYSA-N
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Description

3-Azabicyclo[321]octan-6-amine dihydrochloride is a nitrogen-containing heterocyclic compound It is characterized by a bicyclic structure that includes a six-membered ring fused to a three-membered ring, with an amine group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride typically involves the construction of the bicyclic scaffold followed by functionalization at the desired positions. One common method includes the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, involving similar reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the amine group to an alkylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include quaternary ammonium salts, alkylamines, and various substituted derivatives.

Scientific Research Applications

3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 6th position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

3-azabicyclo[3.2.1]octan-6-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c8-7-2-5-1-6(7)4-9-3-5;;/h5-7,9H,1-4,8H2;2*1H

InChI Key

QVXMIZHMQMIIFT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CNC2)N.Cl.Cl

Origin of Product

United States

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